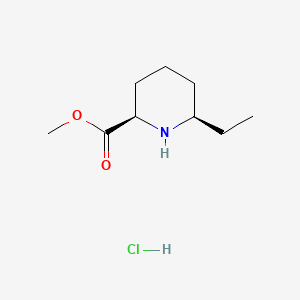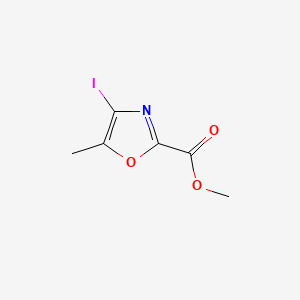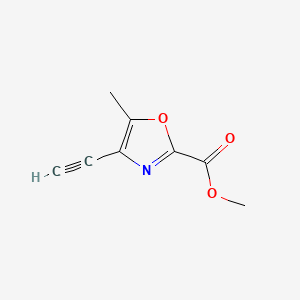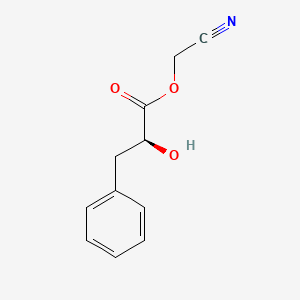
tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, also known as TFHC, is a synthetic compound that has recently been studied for its potential applications in scientific research. TFHC is an organic compound that belongs to the class of carbamates and is composed of a tert-butyl group, a fluoro group, and a hydroxybutyl group. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate include its use as a reagent in organic synthesis, as a catalyst in various reactions, and as a stabilizing agent in various biological systems. tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has also been studied for its potential applications in the fields of pharmacology and biochemistry, as it has been found to be a potent inhibitor of several enzymes involved in metabolic pathways. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is not yet fully understood. However, it is believed that tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate binds to the active site of enzymes, blocking their activity and preventing them from catalyzing biochemical reactions. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to interact with various proteins and other molecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate have been studied in various organisms, including humans. In humans, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to be a potent inhibitor of several enzymes involved in metabolic pathways, including acetylcholinesterase. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to have anti-inflammatory and anti-cancer properties, and has been shown to be effective in reducing the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate in laboratory experiments include its high stability and its ability to act as a catalyst in various reactions. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to be a potent inhibitor of several enzymes involved in metabolic pathways, which makes it useful for studying these pathways. However, one of the limitations of using tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate in laboratory experiments is its tendency to form undesired byproducts, which can interfere with the desired reaction. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be toxic to certain organisms, so it should be handled with caution.
Zukünftige Richtungen
The potential future directions for tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate include its use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a stabilizing agent in various biological systems. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could be studied further for its potential applications in the fields of pharmacology and biochemistry, as it has been found to be a potent inhibitor of several enzymes involved in metabolic pathways. Finally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could be studied further for its potential applications in drug design and development, as it has been found to be a potent inhibitor of several enzymes involved in metabolic pathways.
Synthesemethoden
Tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl bromide with 3-fluoro-4-hydroxybutyl bromide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and takes place at a temperature of around 80-90°C. The reaction yields a mixture of the desired product, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, and an undesired byproduct, tert-butyl bromide. This mixture can then be separated using column chromatography and the desired product can be isolated.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h7,12H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUQRWLVONQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)
